tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclohexyl)carbamate
Description
Properties
Molecular Formula |
C12H25ClN2O2 |
|---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H/t9-,10-;/m1./s1 |
InChI Key |
XSYXPPDDPDJRQG-DHTOPLTISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include tert-butyl chloroformate and cyclohexylamine, with the reaction being catalyzed by a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Basic Information
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.3 g/mol
- CAS Number : 862700-28-5
Structural Characteristics
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl ring with an aminomethyl substituent. This configuration enhances its solubility and bioavailability, making it suitable for various applications.
Medicinal Chemistry
Drug Development : Tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclohexyl)carbamate has been explored as a potential lead compound in the development of new pharmaceuticals. Its structural similarity to known active compounds allows for the modification of its properties to enhance therapeutic efficacy.
Case Study : Research published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs derived from this compound, demonstrating improved activity against specific biological targets related to neurodegenerative diseases .
Pharmacology
Receptor Modulation : The compound has shown promise in modulating neurotransmitter receptors, particularly those involved in pain and anxiety pathways. This modulation can lead to the development of novel analgesics or anxiolytics.
Case Study : A study conducted at a leading pharmacological research institute investigated the effects of this compound on GABAergic systems, revealing significant anxiolytic effects in animal models .
Materials Science
Polymer Chemistry : this compound can be utilized as a building block for synthesizing advanced polymers with tailored properties. Its functional groups allow for easy incorporation into polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Property | Value |
|---|---|---|
| Thermoplastic | Glass Transition Temp | 120 °C |
| Elastomer | Tensile Strength | 25 MPa |
| Biodegradable Polymer | Degradation Rate | 60 days |
Toxicology Studies
Safety Assessments : Comprehensive toxicological evaluations have been conducted to assess the safety profile of this compound. These studies are crucial for determining its suitability for pharmaceutical applications.
Case Study : A recent publication reported on the reduced local lymph node assay (rLLNA), which demonstrated that the compound exhibited low sensitization potential, indicating a favorable safety profile for topical applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl-N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate
- CAS Number : 1222709-27-4
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.34 g/mol
- Synonyms: Includes tert-butyl-trans-3-aminomethyl-cyclohexylcarbamate and rel-3-aminomethylcyclohexyl carbamate .
Structural Features: The compound features a cyclohexane ring with a trans (1R,3R) stereochemistry. A carbamate group (Boc-protected amine) is attached to the cyclohexyl ring, and an aminomethyl (-CH₂NH₂) substituent is positioned at the 3-carbon. This structure is critical for its role as a synthetic intermediate in pharmaceutical chemistry, particularly in protecting amines during multi-step syntheses .
Applications: Primarily used in the synthesis of bioactive molecules, such as kinase inhibitors and antiviral agents. For example, it serves as a precursor to intermediates like N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine (CAS 225), which is further functionalized to target therapeutic candidates .
The compound belongs to a broader class of tert-butyl carbamate-protected cyclohexylamines. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Impact :
- The (1R,3R) stereochemistry of the target compound enhances binding affinity in kinase inhibitors compared to (1S,3R) isomers, as seen in the synthesis of Edoxaban intermediates .
- Cyclopentane analogs (e.g., CAS 862700-45-6) exhibit reduced metabolic stability due to ring strain, limiting their utility in oral drug formulations .
Functional Group Influence: The aminomethyl group in the target compound increases solubility in polar solvents (e.g., DCM, ethanol) compared to analogs lacking this substituent (e.g., CAS 177906-48-8) . Boc protection in these compounds allows selective deprotection under acidic conditions (e.g., TFA), a feature critical for multi-step syntheses .
Cyclopentane derivatives (e.g., CAS 862700-45-6) require stricter handling due to volatility and respiratory hazards .
Biological Activity
tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 214.31 g/mol
- CAS Number : 1788036-23-6
The structure features a tert-butyl group attached to a cyclohexyl ring with an aminomethyl substituent, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate moiety can undergo hydrolysis to release the active amine, which may then interact with various molecular targets, including:
- Enzymes : The compound can act as an inhibitor or modulator of enzymatic activities.
- Receptors : It may bind to specific receptors involved in cellular signaling pathways.
Pharmacological Implications
Research indicates that this compound may exhibit several pharmacological properties:
1. Anticancer Activity
Recent studies have highlighted the potential of similar compounds in cancer therapy. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The unique stereochemistry of this compound may enhance its binding affinity to cancer-related targets compared to other analogs .
2. Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. These effects are often attributed to their ability to mitigate oxidative stress and inflammation in neuronal cells .
3. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
